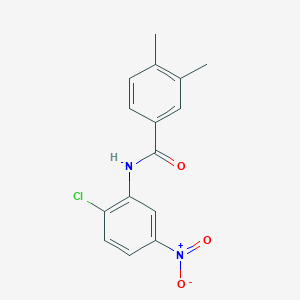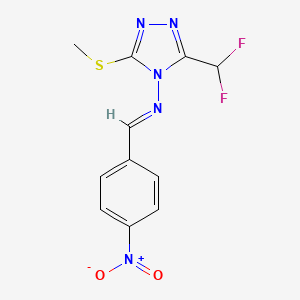![molecular formula C12H13F3N2O4S B5693612 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTAPS and is synthesized through a specific method that involves several steps. MTAPS has been found to have a unique mechanism of action and biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
Mécanisme D'action
The mechanism of action of MTAPS involves its ability to selectively block certain ion channels. Specifically, MTAPS has been found to block the voltage-gated potassium channel Kv1.3, which is important in the regulation of T-cell function. By blocking this channel, MTAPS has been shown to inhibit the proliferation and activation of T-cells, which play a critical role in the immune response.
Biochemical and Physiological Effects
MTAPS has been found to have several biochemical and physiological effects. In addition to its ability to selectively block ion channels, MTAPS has been found to have anti-inflammatory properties. Specifically, MTAPS has been shown to inhibit the production of pro-inflammatory cytokines, which are important in the development of inflammatory diseases. Additionally, MTAPS has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTAPS has several advantages as a tool for laboratory experiments. Its ability to selectively block ion channels makes it a valuable tool for the study of ion channel function. Additionally, its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. However, there are also limitations to the use of MTAPS in laboratory experiments. Specifically, its selectivity for certain ion channels may limit its usefulness in the study of other ion channels.
Orientations Futures
There are several future directions for the study of MTAPS. One potential area of research is the development of MTAPS-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of MTAPS and its effects on ion channel function. Finally, the development of more selective ion channel blockers based on the structure of MTAPS may lead to the development of more effective therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of MTAPS involves several steps that require careful attention to detail. The first step involves the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. The second step involves the reaction of 2-methylpropanoyl chloride with 4-aminobenzenesulfonyl chloride to form 2-methyl-N-(4-aminobenzenesulfonyl)propanamide. Finally, the third step involves the reaction of 2-methyl-N-(4-aminobenzenesulfonyl)propanamide with trifluoroacetic anhydride to form 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide.
Applications De Recherche Scientifique
MTAPS has been found to have several potential applications in scientific research. One of its primary uses is in the study of ion channels, which are important in the regulation of various physiological processes. MTAPS has been shown to selectively block certain ion channels, making it a valuable tool in the study of ion channel function. Additionally, MTAPS has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c1-7(2)10(18)17-22(20,21)9-5-3-8(4-6-9)16-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICOGUWEZLOPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)

![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)

![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)